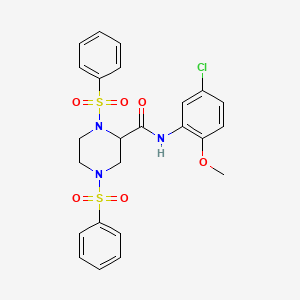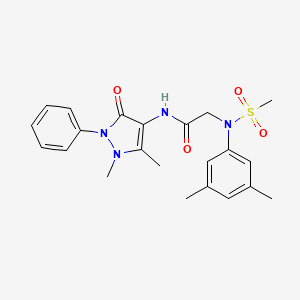![molecular formula C12H14Cl3NO2S B3927739 3-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine](/img/structure/B3927739.png)
3-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine
Descripción general
Descripción
3-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine is a chemical compound that belongs to the family of sulfonylpiperidines. It is a potent and selective antagonist of the sigma-1 receptor, which is a protein that is found in the central nervous system. This compound has been the subject of much research due to its potential applications in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The sigma-1 receptor is a protein that is found in the central nervous system and is involved in various cellular processes, including calcium signaling and protein folding. 3-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine acts as a selective antagonist of the sigma-1 receptor, inhibiting its activity. This results in a decrease in calcium signaling and an increase in protein folding, which may contribute to the neuroprotective and analgesic effects of this compound.
Biochemical and Physiological Effects
In addition to its effects on the sigma-1 receptor, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to the analgesic effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine in lab experiments is its potency and selectivity as a sigma-1 receptor antagonist. This allows for more specific and targeted experiments. However, one limitation is that this compound may have off-target effects on other proteins and enzymes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine. Some possible areas of focus include:
- Further investigation of the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Exploration of the analgesic and antidepressant effects of this compound and its potential applications in the treatment of chronic pain and depression.
- Investigation of the off-target effects of this compound and the development of more selective sigma-1 receptor antagonists.
- Development of new synthetic methods for the production of this compound that are more efficient and environmentally friendly.
Aplicaciones Científicas De Investigación
3-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]piperidine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects against various neurotoxic agents, including beta-amyloid and glutamate. Additionally, this compound has been shown to have analgesic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
3-methyl-1-(2,3,4-trichlorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO2S/c1-8-3-2-6-16(7-8)19(17,18)10-5-4-9(13)11(14)12(10)15/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPIJNVUGBXMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S*,4R*)-1-[3-(2,4-difluorophenyl)propanoyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B3927657.png)
![2-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-1-butanol ethanedioate (salt)](/img/structure/B3927664.png)
![N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B3927667.png)

![11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3927680.png)
![N-(4-methoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3927682.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide](/img/structure/B3927684.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3927695.png)
![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]-4-methoxybenzamide](/img/structure/B3927701.png)
![2-methoxy-2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3927716.png)

![8-(3-phenoxybenzoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3927728.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3927736.png)